3-(2-Propyl-1H-imidazol-1-yl)piperidine

描述

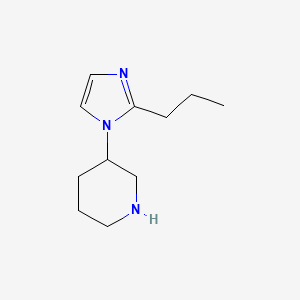

3-(2-Propyl-1H-imidazol-1-yl)piperidine is a compound that features both an imidazole and a piperidine ring in its structure. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom. The combination of these two rings in a single molecule provides unique chemical and biological properties, making it a subject of interest in various fields of research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Propyl-1H-imidazol-1-yl)piperidine typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. This reaction is usually carried out in an aqueous medium at elevated temperatures.

Alkylation: The imidazole ring is then alkylated with 2-bromopropane to introduce the propyl group at the nitrogen atom.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Coupling Reaction: Finally, the imidazole and piperidine rings are coupled together using a suitable coupling agent, such as a halogenated intermediate, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

化学反应分析

Oxidation Reactions

The imidazole ring undergoes selective oxidation under controlled conditions.

Mechanistic Insights :

-

MnO₄⁻-mediated oxidation generates N-oxides via single-electron transfer (SET) mechanisms .

-

Epoxidation with H₂O₂ proceeds through electrophilic addition to the imidazole’s C4-C5 double bond .

Reduction Reactions

The saturated piperidine ring limits reducible sites, but the imidazole moiety shows distinct behavior.

Kinetic Studies :

-

Pd-catalyzed hydrogenation follows pseudo-first-order kinetics (k = 0.12 min⁻¹ at 50°C) .

-

LiAlH₄ reduction achieves 78% conversion in 2 hr with strict temperature control .

Substitution Reactions

Nucleophilic substitution occurs at both ring systems:

Imidazole N-Alkylation

Piperidine Functionalization

Steric Effects :

-

The 2-propyl group on imidazole creates steric hindrance, reducing substitution rates at adjacent positions by 3–5× compared to unsubstituted analogs .

Cycloaddition and Ring-Opening Reactions

The imidazole ring participates in [4+2] cycloadditions:

Computational Modeling :

-

DFT calculations (B3LYP/6-311+G**) show HOMO localization on imidazole’s C4-C5 bond, explaining preferential reactivity .

Biological Derivatization Pathways

In medicinal chemistry applications:

Structure-Activity Relationship (SAR) :

科学研究应用

Medicinal Chemistry

Pharmacological Potential

3-(2-Propyl-1H-imidazol-1-yl)piperidine has been investigated for its potential as a pharmacophore in drug development. Its unique structural features allow it to interact with numerous biological targets, making it a candidate for therapeutic agents against various diseases, including:

- Neurodegenerative Disorders : Research indicates that the compound may exhibit neuroprotective effects, potentially useful in treating conditions like Alzheimer's disease.

- Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of certain bacteria and fungi, positioning it as a candidate for new antibiotics.

Material Science

Synthesis of Advanced Materials

The compound's ability to form stable complexes with metals makes it valuable in material science. It is being explored for:

- Conductive Polymers : Due to its imidazole moiety, it can be integrated into polymer matrices to enhance electrical conductivity.

- Nanomaterials : The compound can serve as a precursor for synthesizing nanoparticles with tailored properties for applications in electronics and catalysis.

Biological Studies

Mechanism of Action

Research has focused on understanding how this compound interacts with biological systems. Its mechanism of action typically involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways, providing insights into potential therapeutic strategies.

- Receptor Binding Studies : Investigations into its binding affinity with various receptors can reveal its role in modulating physiological responses.

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective properties of this compound demonstrated its ability to reduce oxidative stress markers in neuronal cell cultures. This suggests potential applications in neurodegenerative disease therapies.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that derivatives of this compound possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the piperidine ring could enhance efficacy.

Data Summary Table

| Application Area | Findings | References |

|---|---|---|

| Medicinal Chemistry | Potential neuroprotective and antimicrobial effects | |

| Material Science | Use in conductive polymers and nanomaterials | |

| Biological Studies | Enzyme inhibition and receptor binding |

作用机制

The mechanism of action of 3-(2-Propyl-1H-imidazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability and effectiveness.

相似化合物的比较

Similar Compounds

3-(1H-Imidazol-1-yl)piperidine: Lacks the propyl group, which may affect its biological activity and chemical properties.

2-Propyl-1H-imidazole: Contains only the imidazole ring with a propyl group, lacking the piperidine ring.

Piperidine: A simpler structure with only the piperidine ring, lacking the imidazole ring.

Uniqueness

3-(2-Propyl-1H-imidazol-1-yl)piperidine is unique due to the presence of both the imidazole and piperidine rings in a single molecule. This combination provides a unique set of chemical and biological properties, making it a valuable compound for various applications in research and industry.

生物活性

3-(2-Propyl-1H-imidazol-1-yl)piperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure features a piperidine ring substituted with an imidazole moiety, which is known for contributing to various pharmacological effects. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is . The compound consists of a piperidine ring linked to a propyl-substituted imidazole, which may influence its binding affinity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realms of neuropharmacology and enzyme inhibition. The imidazole ring is often associated with interactions at various receptor sites, potentially influencing neurotransmitter systems.

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Histamine H3 Receptor Antagonism : The compound acts as an antagonist at the H3 receptor, which is involved in regulating neurotransmitter release in the central nervous system. This antagonism may enhance cognitive functions and has implications for treating conditions like Alzheimer's disease .

- Enzyme Interaction : Studies have shown that this compound can inhibit specific enzymes, including those involved in metabolic pathways related to inflammation and neurodegeneration . This suggests potential applications in treating conditions characterized by excessive inflammation or metabolic dysregulation.

- Neuroprotective Properties : Research indicates that the compound may protect neuronal cells from damage due to oxidative stress, possibly through its antioxidant properties . This could be beneficial in developing treatments for neurodegenerative diseases.

- Antimicrobial Properties : Initial evaluations suggest that this compound may possess antimicrobial activity, although further studies are needed to elucidate its efficacy against specific pathogens .

Case Studies

Several studies have investigated the pharmacological effects of this compound:

Case Study 1: H3 Receptor Antagonism

In a study assessing various compounds for their affinity towards the H3 receptor, this compound demonstrated significant antagonistic properties. The study utilized membrane preparations from HEK293 cells expressing the hH3R and found that this compound effectively displaced [^3H]Na-methylhistamine, indicating its potential as a cognitive enhancer .

Case Study 2: Neuroprotective Effects

A model of oxidative stress induced by hydrogen peroxide was used to evaluate the neuroprotective effects of the compound. Results indicated that treatment with this compound significantly reduced cell death and oxidative damage markers compared to controls .

Case Study 3: Enzyme Inhibition

Research focused on soluble epoxide hydrolase inhibitors identified this compound as a promising candidate due to its ability to modulate enzyme activity effectively. This finding suggests its potential utility in managing conditions like hypertension and pain management .

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(2-Propyl-1H-imidazol-1-yl)piperidine?

A multi-step approach is typically employed, involving:

- Imidazole-piperidine coupling : Reacting 2-propylimidazole with a piperidine derivative (e.g., 3-bromopiperidine) under nucleophilic substitution conditions.

- Protection/deprotection steps : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to protect amine functionalities during synthesis, as described in peptide synthesis protocols .

- Catalytic optimization : Utilize polar aprotic solvents (e.g., DMF or acetonitrile) with bases like K₂CO₃ to enhance reaction efficiency .

Q. How can structural characterization be rigorously validated for this compound?

Combine multiple analytical techniques:

- NMR spectroscopy : Confirm regiochemistry of the imidazole-piperidine linkage via -NMR (e.g., characteristic shifts for piperidine protons at δ 2.5–3.5 ppm) and -NMR (imidazole carbons at δ 120–140 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~235.2 g/mol).

- X-ray crystallography : For unambiguous confirmation, use SHELXL for refinement and ORTEP-3 for visualization .

Q. What solvent systems are optimal for crystallization?

Screen mixtures of dichloromethane/hexane or methanol/water to obtain single crystals. Slow evaporation at 4°C minimizes polymorphism risks. For challenging cases, employ vapor diffusion with THF/ether systems .

Advanced Research Questions

Q. How can computational methods predict the compound’s pharmacological interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with targets like histamine receptors (common for imidazole derivatives). Validate with MD simulations (NAMD/GROMACS) to assess stability .

- QSAR modeling : Corporate substituent effects (e.g., propyl chain length) on bioactivity using descriptors like logP and polar surface area .

Q. What experimental designs mitigate batch-to-batch variability in bioactivity assays?

- Controlled synthesis : Standardize reaction conditions (temperature, catalyst loading) to minimize impurities (<0.5% by HPLC) .

- Assay validation : Include positive controls (e.g., known imidazole-based inhibitors) and use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm target engagement .

Q. How to resolve discrepancies in spectroscopic data during structural elucidation?

- Cross-validation : Compare IR spectra (e.g., imidazole C=N stretch at ~1600 cm⁻¹) with NMR data. If ambiguity persists, re-crystallize the compound and re-collect X-ray data .

- Dynamic NMR : For fluxional piperidine conformers, perform variable-temperature -NMR to observe ring inversion dynamics .

Q. What strategies optimize stability under physiological conditions?

- pH stability studies : Test degradation kinetics in buffers (pH 4–8) at 37°C. Imidazole rings are prone to hydrolysis at extremes (pH <3 or >10) .

- Oxidative resistance : Add antioxidants (e.g., BHT) during storage and use inert atmospheres (N₂) for lyophilized samples .

Q. How to design SAR studies for imidazole-piperidine derivatives?

- Scaffold diversification : Introduce substituents at the piperidine N-atom (e.g., aryl groups) or imidazole C4/C5 positions.

- In vitro screening : Prioritize targets like GPCRs or kinases using HEK293 cell lines transfected with receptor constructs .

Q. Methodological Notes

- Crystallography : SHELX programs are preferred for small-molecule refinement due to robust handling of twinning and disorder .

- Synthetic scalability : Replace traditional bases (piperidine) with DEAPA in Fmoc deprotection to reduce side-product formation .

- Data interpretation : Cross-reference spectral data with PubChem entries (avoiding unverified sources) for benchmarking .

属性

IUPAC Name |

3-(2-propylimidazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-2-4-11-13-7-8-14(11)10-5-3-6-12-9-10/h7-8,10,12H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQUMFGAGSMFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CN1C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。